



Measuring SIRT6 Enzymatic Activity In Vitro: Application Notes and Protocols

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Sirtuin 6 (SIRT6) is a member of the sirtuin family of NAD+-dependent protein deacetylases and mono-ADP-ribosyltransferases.[1][2] It plays a crucial role in various cellular processes, including DNA repair, genome stability, glucose metabolism, and inflammation.[3][4] Given its involvement in aging and age-related diseases like cancer, SIRT6 has emerged as a significant therapeutic target.[5] Accurate and reliable measurement of its enzymatic activity is paramount for basic research and for the discovery and development of novel SIRT6 modulators.[6][7]

This document provides detailed application notes and protocols for measuring the in vitro enzymatic activity of SIRT6. It covers various assay formats, including fluorescence-based, HPLC-based, and magnetic bead-based assays, catering to different research needs and throughput requirements.

SIRT6 Enzymatic Activities

SIRT6 possesses several enzymatic activities, with deacetylation and mono-ADP-ribosylation being the most studied. It also exhibits deacylation activity, preferentially hydrolyzing long-chain fatty acyl groups from lysine residues with much higher efficiency than its deacetylation activity in vitro.[1][8]



- Deacetylation: SIRT6 selectively deacetylates specific lysine residues on histone and non-histone proteins, with H3K9Ac and H3K56Ac being well-characterized substrates.[8][9]
- Mono-ADP-ribosylation: SIRT6 can transfer an ADP-ribose moiety from NAD+ to target proteins, a function primarily associated with its role in the DNA damage response.[10][11]
 [12]
- Deacylation: SIRT6 demonstrates robust activity in removing long-chain fatty acyl groups, such as myristoyl, from lysine residues.[6][13]

Assay Formats for Measuring SIRT6 Activity

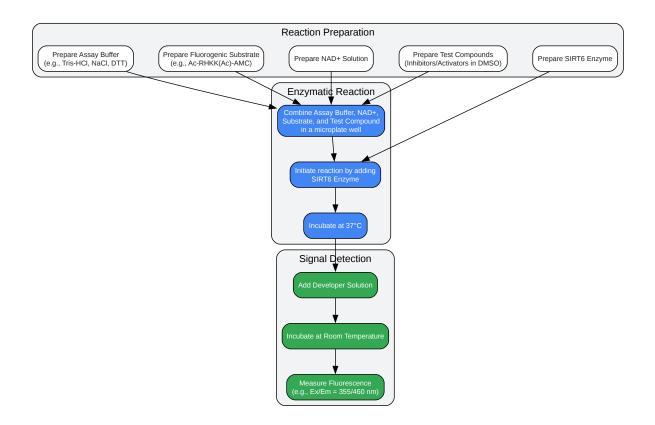
Several in vitro assay formats have been developed to quantify SIRT6 activity. The choice of assay depends on the specific enzymatic activity being investigated, required sensitivity, throughput, and available instrumentation.

Fluorescence-Based Assays

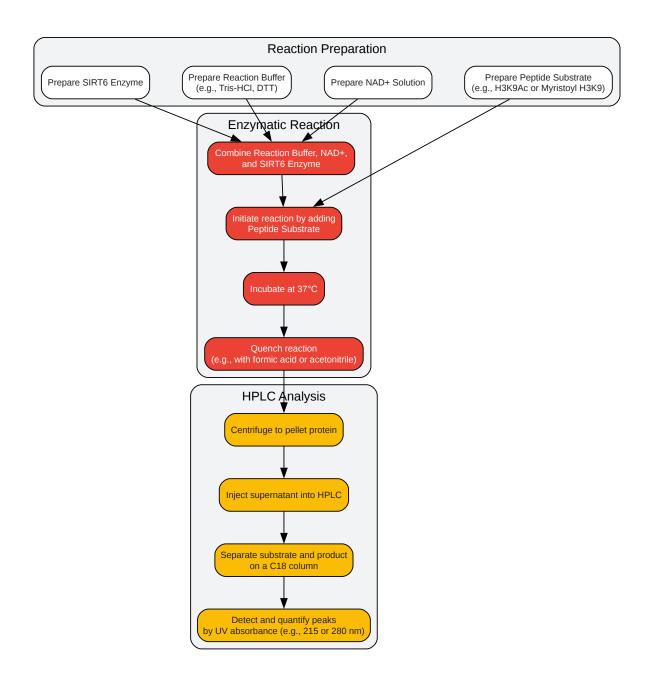
Fluorescence-based assays are popular for their high sensitivity, simplicity, and suitability for high-throughput screening (HTS).[8] These assays typically utilize a synthetic peptide substrate containing an acetylated or acylated lysine residue linked to a fluorophore. The enzymatic reaction by SIRT6 leads to a change in the fluorescence signal, which can be measured on a microplate reader.

Workflow for a Typical Fluorescence-Based SIRT6 Deacetylase Assay:

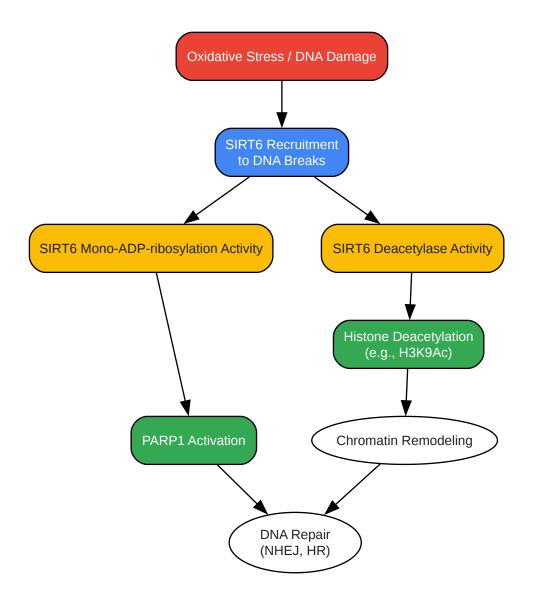












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